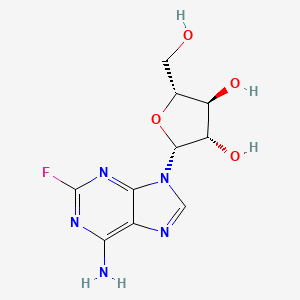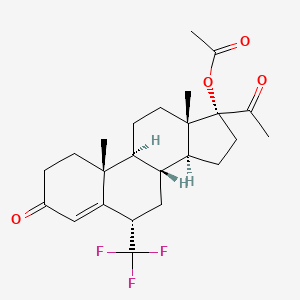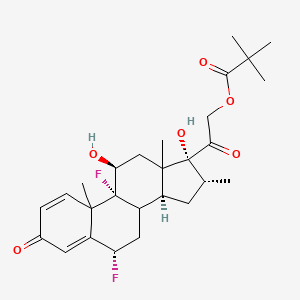
HBF-0259
Overview
Description
HBF 0259 is a novel compound identified as a potent and selective inhibitor of the hepatitis B virus surface antigen secretion. It has shown promising results in inhibiting the hepatitis B virus through interactions with viral entry and surface antigen secreting factors . This compound is an aromatically substituted tetrahydro-tetrazolo-pyrimidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: HBF 0259 was identified through high-throughput screening of a synthetic small-molecule library containing 80,288 compounds . The compound was resynthesized following its identification. The specific synthetic route and reaction conditions for HBF 0259 involve the preparation of the tetrahydro-tetrazolo-pyrimidine scaffold, followed by aromatic substitution .
Industrial Production Methods: The industrial production methods for HBF 0259 are not extensively documented. given its identification through high-throughput screening and subsequent resynthesis, it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions: HBF 0259 primarily undergoes interactions with viral receptors and surface antigen secreting factors. It does not significantly affect the synthesis of hepatitis B virus DNA .
Common Reagents and Conditions: The interactions of HBF 0259 with hepatitis B virus receptors and surface antigen secreting factors were analyzed using molecular docking techniques . The compound’s interaction energy with cyclophilin A and serpin peptidase inhibitor clade A member 1 was found to be higher than other interactions .
Major Products Formed: The major product formed from the interaction of HBF 0259 with hepatitis B virus receptors is the inhibition of surface antigen secretion .
Scientific Research Applications
HBF 0259 has significant scientific research applications, particularly in the field of virology. It has been studied for its potential as a non-toxic anti-hepatitis B virus compound . The compound’s ability to inhibit surface antigen secretion makes it a promising candidate for the development of new antiviral drugs with minimal side effects .
Mechanism of Action
HBF 0259 exerts its effects by inhibiting the secretion of the hepatitis B virus surface antigen . The compound interacts with cyclophilin A and serpin peptidase inhibitor clade A member 1, which are involved in surface antigen secretion and viral integration, respectively . The interaction energy of HBF 0259 with these factors is higher than that of other known inhibitors . This suggests that HBF 0259 could be a potent antiviral compound targeting these specific pathways .
Comparison with Similar Compounds
HBF 0259 is unique in its high interaction energy with cyclophilin A and serpin peptidase inhibitor clade A member 1 compared to other known inhibitors . Similar compounds include SCY635 and Sanglifehrin A, which also target cyclophilin A but have lower interaction energies . The higher interaction energy of HBF 0259 suggests that it may be more effective in inhibiting surface antigen secretion and viral integration .
Properties
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-7,13-14H,8H2,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZPYDLUUWBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















